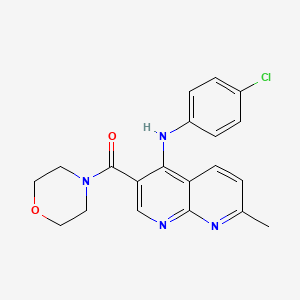

N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 7, and a morpholine-4-carbonyl moiety at position 2. The 4-chlorophenyl group is a common pharmacophore in bioactive compounds, often enhancing binding affinity through hydrophobic interactions or electron-withdrawing effects . The morpholine carbonyl group may improve solubility and modulate target interactions, as seen in structurally related compounds .

Properties

IUPAC Name |

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMVSJAUKGHGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthyridine Core: Starting from a suitable precursor, the naphthyridine core can be synthesized through cyclization reactions.

Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylamine is introduced to the naphthyridine core.

Attachment of the Morpholino Group: The final step could involve the reaction of the intermediate with morpholine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine core.

Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

Substitution: The chlorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicinal chemistry, derivatives of naphthyridine are often explored for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer properties.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and morpholino groups suggests potential interactions with hydrophobic and hydrophilic sites within biological molecules.

Comparison with Similar Compounds

Halogen Substituents

The 4-chlorophenyl group in the target compound shares similarities with halogenated aryl moieties in other bioactive molecules. For instance, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) and its fluoro-, bromo-, and iodo-substituted analogs showed comparable inhibitory potency against monoacylglycerol lipase (MGL), suggesting that halogen size minimally impacts activity in this context . However, in antitubercular agents, compounds like 2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide (AS8) demonstrated potent activity (MIC = 3 µg mL⁻¹), highlighting the role of the 4-chlorophenyl group in antimicrobial scaffolds .

Morpholine vs. Other Functional Groups

The morpholine-4-carbonyl group distinguishes the target compound from analogs such as BI90242 (7-methyl-3-(morpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine). The trimethoxyphenyl substituent in BI90242 may enhance solubility via methoxy groups, whereas the 4-chlorophenyl group in the target compound prioritizes hydrophobic interactions .

Physicochemical Properties

Naphthyridine derivatives exhibit substituent-dependent variations in melting points and yields (Table 1). For example:

The trifluoromethyl group in 3e and 3f increases lipophilicity, while methoxy groups in 3f may improve solubility. The target compound’s morpholine moiety likely balances lipophilicity and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.